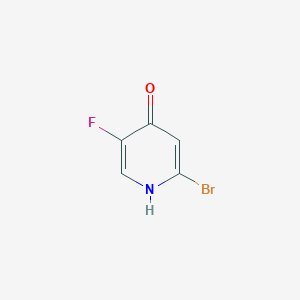

2-Bromo-5-fluoropyridin-4-ol

Descripción

Significance of Halogenated Heterocycles in Synthetic Chemistry

Halogenated heterocycles, particularly those containing pyridine (B92270) rings, are of paramount importance in synthetic chemistry. They serve as valuable starting materials for a wide array of organic transformations. eurekalert.org The presence of halogen atoms on the pyridine scaffold allows for regioselective functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution reactions. eurekalert.org This reactivity enables chemists to introduce a diverse range of substituents and build intricate molecular frameworks that would be challenging to access through other means. eurekalert.org The strategic placement of halogens can also influence the electronic properties and biological activity of the resulting molecules.

Overview of Pyridine Scaffolds in Academic Studies

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in medicinal chemistry and materials science. rsc.orgrsc.org Its presence in numerous natural products, such as alkaloids and vitamins, underscores its biological significance. rsc.orgresearchgate.net In academic research, pyridine derivatives are extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. enpress-publisher.comresearchgate.netmdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can influence the solubility and bioavailability of drug candidates. researchgate.netenpress-publisher.com This versatility makes the pyridine nucleus a highly sought-after component in the design and synthesis of novel bioactive compounds. enpress-publisher.comresearchgate.net

Contextualization of 2-Bromo-5-fluoropyridin-4-ol within Halogenated Pyridinols Research

Within the broader class of halogenated pyridines, halogenated pyridinols are a noteworthy subclass characterized by the presence of one or more halogen atoms and a hydroxyl group on the pyridine ring. This compound is a specific example of such a compound. The combination of a bromine atom, a fluorine atom, and a hydroxyl group on the pyridine core makes it a unique and valuable building block in organic synthesis. frontierspecialtychemicals.comfrontierspecialtychemicals.com The bromine atom provides a handle for cross-coupling reactions, while the fluorine atom can modulate the compound's electronic properties and metabolic stability. The hydroxyl group offers an additional site for functionalization. Research into halogenated pyridinols, including derivatives like this compound, is driven by the quest for new synthetic intermediates that can lead to the discovery of novel pharmaceuticals and functional materials. frontierspecialtychemicals.com Studies on similar halogenated hydroxypyridines have shown that the nature and position of the halogen substituents can significantly impact their biological activity, such as the inhibition of photosynthetic electron transport. tandfonline.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-fluoro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO/c6-5-1-4(9)3(7)2-8-5/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIJSVNNAUFAAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744334 | |

| Record name | 2-Bromo-5-fluoropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196152-88-1 | |

| Record name | 2-Bromo-5-fluoropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Fluoropyridin 4 Ol and Its Analogs

Direct Synthetic Routes to 2-Bromo-5-fluoropyridin-4-ol

Detailed, one-step synthetic routes directly yielding this compound are not extensively documented in publicly available literature. The synthesis typically proceeds through the strategic functionalization of pyridine (B92270) precursors. A plausible pathway involves the creation of a key intermediate, such as 2-bromo-5-fluoropyridine (B41290), followed by the introduction of the hydroxyl group at the 4-position. Conversely, one could start with a 4-hydroxypyridine (B47283) derivative and subsequently introduce the bromine and fluorine atoms. The success of such routes is highly dependent on the directing effects of the substituents and the compatibility of the functional groups with the required reaction conditions. The compound exists in tautomeric equilibrium with 2-bromo-5-fluoro-1H-pyridin-4-one. frontierspecialtychemicals.comfrontierspecialtychemicals.com

Precursor Synthesis and Functionalization Strategies

Brominated pyridines are exceptionally useful precursors due to the reactivity of the carbon-bromine bond, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various coupling reactions. For instance, 2-bromo-5-fluoropyridine can undergo Suzuki coupling with boronic acids to form substituted fluoropyridines. sigmaaldrich.com This highlights the utility of the bromo-substituent as a synthetic handle for further molecular elaboration.

Similarly, the bromine atom can be displaced or utilized in other transition-metal-catalyzed reactions. Palladium-catalyzed amination reactions of 2-bromo-5-fluoropyridine with various amines have been reported to produce 2-amino-5-fluoropyridine (B1271945) derivatives. rsc.org Furthermore, bromopyridines can serve as precursors for pyridyl radicals in photoredox alkylation reactions. nih.gov These derivatization methods underscore the importance of brominated intermediates in accessing a wide array of functionalized pyridine analogs.

Table 1: Examples of Derivatization Reactions of Brominated Pyridine Intermediates

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| 2-Bromo-5-fluoropyridine | Phenylboronic acid, Pd catalyst | 5-Fluoro-2-phenylpyridine | Suzuki Coupling sigmaaldrich.com |

| 2-Bromo-5-fluoropyridine | p-Tolylboronic acid, Pd catalyst | 5-Fluoro-2-(p-tolyl)pyridine | Suzuki Coupling sigmaaldrich.com |

| 2-Bromo-5-fluoropyridine | Various amines, Pd₂(dba)₃, Xphos, NaOtBu | 2-Amino-5-fluoropyridine derivatives | Palladium-Catalyzed Amination rsc.org |

The introduction of fluorine onto a pyridine ring can be achieved through several methods, often tailored to the specific substrate and desired regioselectivity.

One of the most established methods for synthesizing fluoropyridines is a modification of the Balz-Schiemann reaction. This involves the diazotization of an aminopyridine precursor, followed by decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source. For example, the synthesis of 2-bromo-5-fluoropyridine can be accomplished by treating 2-bromo-5-aminopyridine with sodium nitrite (B80452) in concentrated hydrochloric acid, followed by a fluorination step, to yield the final product with high purity. guidechem.com A similar approach using anhydrous hydrogen fluoride as the solvent and fluoride source has been patented for the synthesis of other fluoropyridine compounds. google.com

Direct C-H fluorination offers an alternative, more atom-economical approach. Reagents like silver(II) fluoride (AgF₂) have been used for the direct fluorination of pyridines at the position alpha to the nitrogen atom. nih.govacs.org Electrophilic fluorinating agents, such as Selectfluor®, are also employed. The reaction of 1,2-dihydropyridines with Selectfluor® can produce fluorinated dihydropyridines, which can then be converted to the corresponding fluoropyridines. nih.gov

Table 2: Comparison of Selected Fluorination Methods for Pyridine Rings

| Method | Precursor | Key Reagents | Key Features |

|---|---|---|---|

| Diazotization (Balz-Schiemann type) | Aminopyridine | NaNO₂, HCl, HF-pyridine | Well-established, high yield, requires aminopyridine precursor. guidechem.comacs.org |

| Direct C-H Fluorination | Pyridine | AgF₂ | Tolerant of functional groups, rapid access to 2-fluoropyridines. acs.org |

Introducing a hydroxyl group at the C-4 position of a pre-functionalized pyridine ring can be challenging. The target molecule, this compound, exists as a tautomer of 2-bromo-5-fluoro-1H-pyridin-4-one, and synthetic strategies may target either form. frontierspecialtychemicals.comfrontierspecialtychemicals.com

General strategies for creating hydroxypyridines often involve building the ring from acyclic precursors or functionalizing an existing pyridine ring. For complex molecules like hydroxyl-substituted azacalix bohrium.compyridines, synthesis has been achieved using palladium-catalyzed coupling methods combined with a protection-deprotection strategy for the hydroxyl group. frontiersin.org This indicates that the hydroxyl group can be carried through a synthetic sequence in a protected form.

Another approach involves the nitration of a halogenated pyridin-2-ol. The synthesis of 4-bromo-5-fluoro-3-nitropyridin-2-ol (B1361766) involves the nitration of 4-bromo-5-fluoropyridin-2-ol, demonstrating that a hydroxyl (or ol/one) group can direct subsequent electrophilic substitution. smolecule.com While not a C-4 hydroxylation, this illustrates a relevant functionalization pattern. The introduction of hydroxyalkyl groups can also be achieved, for instance, by N-alkylation of pyridines with 2-bromoethanol (B42945) to yield N-(hydroxyethyl)pyridinium salts, although this functionalizes the nitrogen atom rather than a carbon of the ring. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. While specific green synthesis routes for this compound are not explicitly detailed in the literature, general green methodologies for pyridine synthesis are well-established and could be adapted. bohrium.comscilit.com

Key green strategies include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, enhancing efficiency and reducing waste. bohrium.comacs.org

Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and energy consumption compared to conventional heating. acs.orgnih.gov

Green Catalysts and Solvents: The use of non-toxic, recyclable catalysts, such as iron-based catalysts, and environmentally friendly solvents can significantly improve the sustainability of a synthesis. bohrium.comrsc.org

Applying these principles to the synthesis of this compound could involve developing a one-pot reaction for a key precursor or replacing hazardous solvents and reagents in the fluorination or bromination steps with greener alternatives. For example, combining a palladium-catalyzed cross-coupling with a biotransformation in an aqueous medium represents a modular chemoenzymatic one-pot synthesis that aligns with green chemistry principles. frontierspecialtychemicals.comfrontierspecialtychemicals.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei. For 2-Bromo-5-fluoropyridin-4-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a comprehensive picture of its structure.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to reveal the chemical shifts and coupling patterns of the two protons on the pyridine (B92270) ring. The electronic environment, influenced by the electronegative bromine, fluorine, and oxygen atoms, will dictate the precise resonance frequencies of these protons.

The proton at the C-3 position is expected to appear as a doublet, with its signal split by the adjacent fluorine atom at C-5 through a four-bond coupling (⁴J-H,F). Similarly, the proton at the C-6 position would likely present as a doublet, influenced by the vicinal fluorine atom (³J-H,F). The presence of the hydroxyl group introduces the possibility of observing a broad singlet, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature. In the tautomeric pyridinone form, this proton would be an N-H proton, also typically exhibiting a broad signal.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | Downfield | Doublet (d) | ⁴J-H,F |

| H-6 | Downfield | Doublet (d) | ³J-H,F |

| OH/NH | Variable | Broad Singlet (br s) | - |

Note: This table is predictive as specific experimental data is not publicly available.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts of these carbons are significantly influenced by the attached substituents.

The carbon atom bonded to the bromine (C-2) and the carbon bonded to the fluorine (C-5) are expected to show characteristic shifts due to the electronic effects of these halogens. The carbon bearing the hydroxyl group (C-4) will also have a distinct chemical shift. Furthermore, the carbon signals will exhibit coupling with the fluorine atom (¹J-C,F, ²J-C,F, etc.), providing additional structural confirmation. For instance, the signal for C-5 is expected to be a doublet with a large one-bond coupling constant (¹J-C,F), while other carbons will show smaller two-, three-, or four-bond couplings.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-2 | ~140-150 | Doublet (d) |

| C-3 | ~110-120 | Doublet (d) |

| C-4 | ~160-170 | Doublet (d) |

| C-5 | ~150-160 (¹J-C,F) | Doublet (d) |

| C-6 | ~100-110 | Doublet (d) |

Note: This table is predictive as specific experimental data is not publicly available.

Fluorine-19 NMR (¹⁹F NMR) Applications

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. In the case of this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C-5 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. This signal would be expected to be a doublet of doublets, due to coupling with the protons at C-3 and C-6. The magnitude of these coupling constants can further aid in the structural assignment.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental formula of a compound. For this compound, with a molecular formula of C₅H₃BrFNO, the expected monoisotopic mass is approximately 190.9382 g/mol . frontierspecialtychemicals.com HRMS can measure this mass with high precision (typically to four or five decimal places), which allows for the confident confirmation of the elemental composition, distinguishing it from other potential compounds with the same nominal mass. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 1:1 ratio).

Table 3: HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ (⁷⁹Br) | 191.9459 |

| [M+H]⁺ (⁸¹Br) | 193.9439 |

Note: This table contains calculated values based on the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample of this compound. The liquid chromatogram would indicate the presence of any impurities, while the mass spectrometer would provide the mass-to-charge ratio of the main component, confirming its identity. In a typical LC-MS analysis, a solution of the compound is injected into the LC system, and as the compound elutes from the column, it is introduced into the mass spectrometer. The resulting data would show a peak in the chromatogram at a specific retention time, and the corresponding mass spectrum for that peak would display the molecular ion of this compound, confirming its presence and providing an estimate of its purity. While specific LC-MS analytical methods for this compound are not detailed in the public domain, a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid or base modifier, would be a standard starting point for method development.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy is a powerful tool for elucidating molecular structure. Both FT-IR and Raman spectroscopy probe the vibrational transitions within a molecule, but they operate on different principles and are subject to different selection rules. FT-IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that induce a change in the polarizability of the molecule. Consequently, some vibrations may be strong in one technique and weak or absent in the other, making them complementary methods for a complete vibrational assignment.

The FT-IR spectrum of this compound is expected to be dominated by characteristic absorption bands corresponding to its functional groups and the pyridine ring structure. For the pyridinol tautomer, a broad absorption band is anticipated in the high-frequency region, indicative of the O-H stretching vibration. In the pyridinone form, a strong, sharp band corresponding to the C=O stretching vibration would be a key diagnostic feature.

The aromatic C-H stretching vibrations of the pyridine ring are expected to appear just above 3000 cm⁻¹. The region between 1650 and 1400 cm⁻¹ is the fingerprint region for aromatic systems, containing complex vibrations from C=C and C=N stretching modes within the ring. The C-F and C-Br stretching vibrations will appear at lower frequencies, typically in the 1250-1000 cm⁻¹ and 700-500 cm⁻¹ regions, respectively.

Table 1: Predicted FT-IR Spectral Data for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Tautomer |

| 3400 - 3200 (broad) | O-H stretching | Pyridinol |

| ~3100 - 3000 | Aromatic C-H stretching | Both |

| ~1680 - 1650 (strong) | C=O stretching | Pyridinone |

| ~1620 - 1450 | C=C and C=N ring stretching | Both |

| ~1250 - 1100 | C-F stretching | Both |

| ~1200 - 1150 | In-plane O-H bending | Pyridinol |

| ~900 - 800 | Out-of-plane C-H bending | Both |

| ~700 - 500 | C-Br stretching | Both |

Note: This table is predictive and based on characteristic frequencies of similar compounds. The exact peak positions and intensities would require experimental verification.

The Raman spectrum of this compound is expected to provide complementary information to the FT-IR data. Vibrations involving symmetric stretching and deformations of the pyridine ring, which may be weak in the FT-IR spectrum, are often strong in the Raman spectrum. The C-Br bond, being a heavy atom bond, often gives rise to a strong Raman signal at low frequencies.

The symmetric breathing mode of the pyridine ring, a classic diagnostic peak in Raman spectroscopy, is anticipated to be a prominent feature. The C=O stretch of the pyridinone tautomer is also expected to be Raman active. Due to the lower polarity of the O-H bond compared to the C=O bond, its Raman signal is generally weaker.

Table 2: Predicted Raman Spectral Data for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Tautomer |

| ~3100 - 3000 | Aromatic C-H stretching | Both |

| ~1680 - 1650 | C=O stretching | Pyridinone |

| ~1620 - 1450 | C=C and C=N ring stretching | Both |

| ~1050 - 990 | Symmetric ring breathing | Both |

| ~1250 - 1100 | C-F stretching | Both |

| ~700 - 500 | C-Br stretching | Both |

Note: This table is predictive and based on characteristic frequencies of similar compounds. The exact peak positions and intensities would require experimental verification.

Reactivity and Mechanistic Investigations of 2 Bromo 5 Fluoropyridin 4 Ol

Transition-Metal-Catalyzed Cross-Coupling Reactions

The halogen substituents on the pyridine (B92270) ring of 2-Bromo-5-fluoropyridin-4-ol serve as key handles for forming new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. The C-Br bond at the 2-position is the primary site for oxidative addition to a palladium(0) catalyst, a critical step in reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. However, the acidic proton of the 4-hydroxyl group can interfere with many organometallic reagents and bases used in these reactions. Consequently, it is common practice to protect the hydroxyl group, for example as an ether or a sulfonate ester (e.g., tosylate or triflate), prior to performing the cross-coupling.

Suzuki-Miyaura Coupling Reactions with Arylboronic Acids

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures. For substrates like this compound, the reaction would involve the palladium-catalyzed coupling of the C2-bromide with an arylboronic acid. While specific studies on this compound are not widely documented, research on analogous compounds such as 2-bromo-5-fluoropyridine (B41290) demonstrates the feasibility of this transformation. chemicalbook.comsigmaaldrich.com For instance, 2-bromo-5-fluoropyridine readily couples with phenylboronic acid and p-tolylboronic acid to yield the corresponding 2-aryl-5-fluoropyridines. chemicalbook.com

A study on bromo-2-sulfonyloxypyridines, which are derivatives of hydroxypyridines, showed highly chemoselective Suzuki-Miyaura coupling at the C-Br bond. This approach allows for the synthesis of unsymmetrical diarylpyridines by first coupling at the bromine position and then subsequently at the sulfonyloxy position under different catalytic conditions. nih.gov This highlights a robust strategy that is likely applicable to this compound after protection of the hydroxyl group.

Table 1: Examples of Suzuki-Miyaura Reactions with Related Bromopyridines

| Electrophile | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 2-Bromo-5-fluoropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 5-Fluoro-2-phenylpyridine | ~95% | chemicalbook.com |

| 3-Bromo-2-tosyloxypyridine | Phenylboronic acid | Pd(OAc)₂ / Ad₂BnP | K₃PO₄ | Toluene | 3-Phenyl-2-tosyloxypyridine | 99% | nih.gov |

This table presents data for structurally related compounds to illustrate the typical conditions and outcomes for Suzuki-Miyaura reactions on the bromopyridine scaffold.

Palladium-Catalyzed C-C Bond Forming Reactions

Beyond the Suzuki-Miyaura reaction, the C-Br bond in this compound is expected to be reactive in other palladium-catalyzed C-C bond-forming processes. For example, the parent compound 2-bromo-5-fluoropyridine can undergo a palladium-catalyzed homo-coupling reaction to form the corresponding biaryl compound. chemicalbook.com It can also be used in the α-arylation of esters to produce 4-pyridylcarboxypiperidines. sigmaaldrich.com These reactions further underscore the versatility of the 2-bromo-5-fluoropyridine scaffold in constructing complex molecular architectures.

Catalytic Decarboxylative Coupling

Catalytic decarboxylative coupling has emerged as a significant method for forming C-C bonds by using carboxylic acids as readily available, stable organometallic surrogates. In a typical reaction, an aryl halide is coupled with a carboxylate salt. While direct examples using this compound are scarce, general methodologies have been developed for the synthesis of biaryls via the catalytic decarboxylative coupling of aryl bromides with aromatic carboxylate salts, often utilizing palladium or copper catalysts. frontierspecialtychemicals.com This synthetic route presents a potential, though underexplored, pathway for the derivatization of this compound.

Selective Cross-Coupling with Organometallic Reagents

The selective functionalization of pyridines can also be achieved using other organometallic reagents. Negishi coupling, which employs organozinc reagents, is a powerful alternative, particularly when Suzuki coupling proves ineffective. For instance, in the synthesis of tetrasubstituted pyrazoles, Negishi coupling was successfully used to functionalize a 4-iodopyrazole (B32481) after Suzuki coupling attempts led primarily to dehalogenation. beilstein-journals.org This suggests that for a substrate like this compound, organozinc or other organometallic reagents could offer a viable route for C-C bond formation, potentially with different selectivity or functional group tolerance compared to boronic acids. beilstein-journals.orgfrontierspecialtychemicals.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring, enhanced by the presence of electron-withdrawing fluorine and bromine atoms, makes this compound a candidate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces one of the halogen atoms. The regioselectivity of this substitution—whether the bromine at C2 or the fluorine at C5 is displaced—is a key mechanistic question.

Amination Reactions and Regioselectivity Studies

The introduction of amino groups onto the pyridine ring is a common and important transformation. This can be achieved either through palladium-catalyzed methods like the Buchwald-Hartwig amination or through metal-free SNAr reactions.

In the context of Buchwald-Hartwig amination , the reaction is expected to occur selectively at the C-Br bond, as this is the site of oxidative addition to the palladium catalyst. Practical methods for the amination of 2-bromopyridines with various volatile amines have been well-developed, providing efficient access to a wide range of 2-aminopyridine (B139424) derivatives. nih.govvulcanchem.com

In metal-free SNAr reactions , the outcome is governed by the intrinsic reactivity of the C-F and C-Br bonds, which is dictated by their position on the electron-deficient ring. Generally, for halopyridines, a halogen at the activated 2- or 4-positions is more labile than one at the 3- or 5-positions. Furthermore, the C-F bond is often more susceptible to nucleophilic attack than a C-Br bond in SNAr reactions due to the high electronegativity of fluorine, which strongly polarizes the carbon atom.

Studies on the reactivity of 5-bromo-2-fluoropyridine (B45044) show that in metal-free SNAr reactions with N-heterocycles, substitution occurs preferentially at the C2 position, displacing the fluorine atom. rsc.org The higher reactivity of the halogen at the C2 position compared to the C5 position is the determining factor. In contrast, for a related compound, 5-bromo-6-fluoropyridin-3-ol, the bromine at position 5 exhibits higher reactivity in nucleophilic aromatic substitution compared to the fluorine at position 6, which is attributed to reduced steric hindrance.

For this compound, the C2-bromine is in an activated position, while the C5-fluorine is not. Therefore, in a metal-free SNAr amination, it is plausible that the nucleophile would preferentially attack the C2 position, leading to the displacement of the bromine atom.

Table 2: Regioselectivity in Amination of Related Halopyridines

| Substrate | Nucleophile | Conditions | Position of Substitution | Major Product | Ref |

|---|---|---|---|---|---|

| 2-Bromopyridine | Dimethylamine | Pd₂(dba)₃, BINAP, NaOtBu | C2 (Br) | 2-(Dimethylamino)pyridine | nih.gov |

| 5-Bromo-2-fluoropyridine | Pyrazole | K₂CO₃, DMSO, 70°C | C2 (F) | 2-(1H-Pyrazol-1-yl)-5-bromopyridine | rsc.org |

This table illustrates the regiochemical outcomes of amination reactions on related halopyridine systems under different reaction paradigms.

Reaction with Oxygen Nucleophiles

The reaction of this compound with oxygen nucleophiles, such as alcohols, is a key transformation for the synthesis of various ether derivatives. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism, where the nucleophile displaces one of the halogen atoms on the pyridine ring. The regioselectivity of this substitution is influenced by the electronic properties of the substituents and the reaction conditions.

In a general competition experiment design, two electrophiles, including heteroaryl halides like 2-bromo-5-fluoropyridine, are reacted with an alcohol, such as benzyl (B1604629) alcohol, in the presence of a base like potassium tert-butoxide. rsc.org The relative reactivity of the electrophiles is determined by quantifying the remaining substrate concentrations over time. rsc.org This method allows for the determination of relative SNAr rates. rsc.org

Competitive Substitution Pathways

The presence of two different halogen atoms (bromine at C2 and fluorine at C5) on the pyridine ring of this compound introduces the possibility of competitive substitution pathways. The outcome of a nucleophilic substitution reaction depends on several factors, including the nature of the nucleophile, the solvent, and the catalyst system employed.

Studies on related dihalogenated pyridines have shown that the selectivity of substitution can be controlled. For instance, in the case of 5-bromo-2-chloro-3-fluoropyridine, catalytic amination with palladium catalysts leads to exclusive substitution at the bromine position. evitachem.com Conversely, under neat conditions without a catalyst, the selectivity can be reversed. evitachem.com Furthermore, selective substitution of the fluorine atom is achievable under SNAr conditions. evitachem.com This highlights the potential to selectively functionalize this compound at either the bromo or fluoro position by carefully choosing the reaction conditions.

Electrophilic Aromatic Substitution Reactions

While the electron-deficient nature of the pyridine ring generally makes it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene, the activating effect of the hydroxyl group can facilitate such reactions. masterorganicchemistry.com Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com

For instance, the nitration of pyridine derivatives often requires harsh conditions, such as a mixture of concentrated sulfuric acid and nitric acid. In the case of 2-bromo-5-picoline, nitration can be achieved at elevated temperatures. The position of electrophilic attack is directed by the existing substituents on the ring. The hydroxyl group at the C4 position and the halogen atoms at C2 and C5 will influence the regioselectivity of the incoming electrophile. For example, in halogenated nitropyridinols, a meta-nitro group can direct further substitution to the C6 position. smolecule.com

Reaction Kinetics and Mechanistic Pathways

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation.

Determination of Reaction Rate Constants

The determination of reaction rate constants provides quantitative insight into the reactivity of this compound. Competition experiments are a valuable tool for measuring the relative rates of SNAr reactions. rsc.org In these experiments, equimolar amounts of two different electrophiles are reacted with a limiting amount of a nucleophile. rsc.org The ratio of the pseudo-first-order rate constants can be determined by analyzing the relative concentrations of the remaining substrates at the end of the reaction. rsc.org

To establish absolute rate constants, these relative rates can be calibrated against a "touchstone" reaction with a known rate constant. rsc.org For example, the rate constant for the reaction of 2-chloropyridine (B119429) with benzyl alcohol in DMSO has been used for such calibrations. rsc.org This approach has been used to build a comprehensive dataset of SNAr reactivity for a wide array of heteroaryl halides. rsc.org

Ligand-Free Catalytic Systems

The use of transition metal catalysts, particularly copper and palladium, is common in cross-coupling reactions involving aryl halides. frontierspecialtychemicals.comfrontierspecialtychemicals.com While these reactions often employ ligands to stabilize the metal center and facilitate the catalytic cycle, there is growing interest in developing ligand-free catalytic systems due to their cost-effectiveness and simplicity. organic-chemistry.orgorganic-chemistry.orgjmchemsci.com

Ligand-free copper-catalyzed Ullmann-type C-O bond formation has been successfully applied to the synthesis of aryl alkyl ethers from various heteroaryl halides. nih.gov These reactions can be carried out in environmentally benign solvents like deep eutectic solvents, under mild conditions, and with recyclable catalysts. nih.gov Similarly, ligand-free copper-catalyzed Suzuki-Miyaura coupling reactions of aryl halides with arylboronic acids have been developed. jmchemsci.com These systems have shown good tolerance for a range of functional groups. organic-chemistry.org The application of such ligand-free systems to reactions of this compound could offer more sustainable and economical synthetic routes.

Chemoenzymatic Reaction Combinations

Chemoenzymatic synthesis, which combines chemical and enzymatic transformations in a single pot, has emerged as a powerful strategy in organic synthesis. frontierspecialtychemicals.comfrontierspecialtychemicals.com This approach leverages the high selectivity of enzymes for certain transformations while utilizing the versatility of chemical catalysts for others.

A notable example is the combination of a palladium-catalyzed cross-coupling reaction with an asymmetric biotransformation in an aqueous medium. frontierspecialtychemicals.comfrontierspecialtychemicals.com This modular approach allows for the synthesis of chiral molecules in a one-pot fashion. frontierspecialtychemicals.comfrontierspecialtychemicals.com For instance, a Suzuki coupling reaction can be used to form a C-C bond, followed by an enzymatic reduction to create a chiral center. The applicability of such chemoenzymatic cascades to derivatives of this compound could open up new avenues for the synthesis of complex and stereochemically defined molecules.

Functional Group Interconversions on the Pyridine Scaffold

The synthetic utility of this compound is significantly enhanced by the strategic interconversion of its primary functional groups: the hydroxyl (-OH) group at the C4 position and the bromo (-Br) group at the C2 position. These transformations allow for the introduction of a diverse array of substituents, paving the way for the construction of complex molecular architectures and the synthesis of novel derivatives for various research applications. frontierspecialtychemicals.comfrontierspecialtychemicals.com The reactivity of each site can be selectively targeted under appropriate reaction conditions, providing a versatile platform for molecular elaboration.

The hydroxyl group can undergo O-alkylation to form ethers, a common strategy to modify the molecule's steric and electronic properties. This transformation is typically achieved by deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile in a reaction with an alkyl halide.

The bromo substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, alkyl, and amino groups at the C2 position. The Buchwald-Hartwig amination, for instance, provides a reliable method for the synthesis of 2-amino-5-fluoropyridin-4-ol (B15056483) derivatives. vulcanchem.com This reaction involves the palladium-catalyzed coupling of an amine with the aryl bromide.

Furthermore, Suzuki-Miyaura coupling reactions, which pair the aryl bromide with a boronic acid or ester, can be employed to introduce new carbon-carbon bonds. sigmaaldrich.comchemicalbook.com These transformations are instrumental in building more complex molecular frameworks from the this compound scaffold.

Below are illustrative examples of functional group interconversions that have been reported for closely related bromo-fluoro-pyridine systems, demonstrating the potential reaction pathways for this compound.

Table 1: Buchwald-Hartwig Amination of 2-Bromo-5-fluoropyridine Derivatives rsc.org

| Amine Reactant | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| N,N-Dimethylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 2-(N,N-Dimethylamino)-5-fluoropyridine | 74 |

| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 2-Anilino-5-fluoropyridine | 25 |

| 3-Aminopyridine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 2-(Pyridin-3-ylamino)-5-fluoropyridine | 73 |

This data is based on reactions with 2-bromo-5-fluoropyridine and serves as a model for the potential reactivity of this compound.

Table 2: Suzuki Coupling of 2-Bromo-5-fluoropyridine sigmaaldrich.com

| Boronic Acid Reactant | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Not specified | Not specified | Not specified | 5-Fluoro-2-phenylpyridine |

| p-Tolylboronic acid | Not specified | Not specified | Not specified | 5-Fluoro-2-(p-tolyl)pyridine |

This data highlights the utility of Suzuki coupling for forming C-C bonds with 2-bromo-5-fluoropyridine as a substrate.

Sufficient information to generate a detailed article on the chemical compound “this compound” focusing on the specified applications is not available.

Extensive research has been conducted to gather information on the applications of "this compound" in advanced organic synthesis and materials science, as per the requested outline. However, the search results consistently provide information for a related but structurally different compound, "2-Bromo-5-fluoropyridine."

The presence of a hydroxyl group (-ol) at the 4th position of the pyridine ring in "this compound" significantly alters its chemical properties and reactivity compared to "2-Bromo-5-fluoropyridine." Consequently, the applications and research findings for "2-Bromo-5-fluoropyridine," such as its use in Suzuki coupling reactions and the synthesis of mGluR5 antagonists, cannot be accurately attributed to "this compound."

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the strict outline provided for "this compound." To proceed, it would be necessary to either change the subject of the article to "2-Bromo-5-fluoropyridine," for which ample information is available, or to provide a different outline that reflects the available data for "this compound," should any be found.

Academic and Industrial Research

Recent Studies and Publications

Recent research on halogenated pyridines and pyridinols continues to uncover new synthetic methods and applications. Studies have focused on developing efficient and selective halogenation techniques for pyridine (B92270) rings. nih.govresearchgate.net Furthermore, the synthesis and biological evaluation of novel halogenated pyridinol derivatives as potential anticancer agents are ongoing areas of investigation. acs.orgacs.org For example, a series of halogenated 2,4-diphenyl indeno[1,2-b]pyridinols were synthesized and showed potent antiproliferative activity against breast cancer cell lines. acs.orgacs.org

Potential Future Research Directions

Future research involving this compound is likely to focus on several key areas. Exploring its reactivity in a wider range of cross-coupling reactions could lead to the development of novel synthetic methodologies. Additionally, its use as a scaffold for the synthesis of new libraries of compounds for high-throughput screening could lead to the discovery of new drug candidates. Further investigation into the biological activities of derivatives of this compound, particularly in the areas of oncology and neuroscience, is also a promising avenue for future research.

Applications of 2 Bromo 5 Fluoropyridin 4 Ol in Advanced Organic Synthesis and Materials Science

Precursors for Advanced Materials

Role in Optoelectronic Material Development

The development of new organic optoelectronic materials is driven by the need for compounds with tunable electronic and photophysical properties. The structure of 2-Bromo-5-fluoropyridin-4-ol offers several key features that are highly desirable for the synthesis of such materials. The presence of a fluorine atom can significantly influence the electronic characteristics of the pyridine (B92270) ring, often leading to enhanced stability and specific optical or electronic properties. pageplace.de

The electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen atom can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of materials incorporating this moiety. This modulation of frontier orbital energies is a critical strategy in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). By carefully tuning the electronic structure, it is possible to control charge injection, transport, and recombination properties within a device.

Furthermore, the bromine atom on the pyridine ring serves as a versatile synthetic handle. It can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. pageplace.de These reactions are fundamental in the construction of complex π-conjugated systems, which form the backbone of most organic electronic materials. The ability to selectively functionalize the 2-position of the pyridine ring allows for the systematic extension of conjugation and the introduction of various donor or acceptor units, thereby fine-tuning the optoelectronic properties of the final material.

The hydroxyl group at the 4-position introduces another dimension of functionality. It can be used to modify the solubility and processing characteristics of the resulting materials. Moreover, the hydroxyl group can participate in hydrogen bonding, which can influence the solid-state packing and morphology of thin films, factors that are crucial for efficient device performance.

A hypothetical application of this compound in an OLED emitter is presented in the table below, illustrating how its properties could be tailored.

| Property | Influence of this compound Moiety | Desired Outcome for OLED Emitters |

| LUMO Energy Level | Lowered due to electron-withdrawing fluorine and pyridine nitrogen | Improved electron injection from the cathode |

| HOMO Energy Level | Lowered, leading to a wider bandgap | Potential for blue emission, enhanced stability |

| Solubility | Can be modified via the hydroxyl group | Good solution processability for device fabrication |

| Solid-State Packing | Influenced by hydrogen bonding from the hydroxyl group | Optimized film morphology for high quantum efficiency |

Building Blocks for Semiconducting Polymers

The synthesis of novel semiconducting polymers is essential for advancing the field of organic electronics. These materials require a combination of desirable properties, including high charge carrier mobility, good environmental stability, and solution processability. The structural attributes of this compound make it a promising candidate as a monomer for the synthesis of such polymers.

Fluorinated aromatic compounds are known to impart unique properties to polymers, such as increased thermal stability and chemical resistance. pageplace.de The incorporation of the 5-fluoropyridin-4-ol unit into a polymer backbone could therefore lead to materials with enhanced durability. The electron-deficient nature of the fluorinated pyridine ring can also facilitate intramolecular charge transfer when copolymerized with electron-rich monomers. This donor-acceptor (D-A) approach is a widely used strategy for designing low bandgap polymers for OPV applications.

The polymerization of this compound can be envisioned through various cross-coupling polymerization techniques. For instance, after converting the hydroxyl group to a non-reactive protecting group or a triflate, the bromine atom can be utilized in Suzuki or Stille polycondensation reactions with a suitable aromatic diboronic acid or distannane comonomer. This would allow for the creation of a wide range of conjugated polymers with tailored electronic properties.

The table below outlines a hypothetical donor-acceptor copolymer incorporating a derivative of this compound and its potential impact on key performance parameters for organic solar cells.

| Copolymer Component | Role | Potential Impact on Organic Solar Cell Performance |

| Electron-Rich Monomer (e.g., Thiophene Derivative) | Donor Unit | Contributes to a high HOMO level, broad absorption in the solar spectrum |

| This compound Derivative | Acceptor Unit | Lowers the LUMO level, facilitates charge separation at the donor-acceptor interface |

| Resulting D-A Polymer | Active Layer Material | Potentially leads to a low bandgap for efficient light harvesting and a high open-circuit voltage |

Investigations into Pharmaceutical and Agrochemical Scaffolds Derived from 2 Bromo 5 Fluoropyridin 4 Ol

Structural Modification for Biological Activity

The potential of 2-Bromo-5-fluoropyridin-4-ol as a foundational structure lies in its capacity for extensive structural modification. The bromine atom, the fluorine atom, and the pyridinol/pyridone system serve as chemical handles that can be selectively manipulated to generate libraries of new compounds for biological screening.

The construction of novel heterocyclic systems is a cornerstone of drug discovery. The this compound scaffold is well-suited for this purpose. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. frontierspecialtychemicals.comnbinno.com These reactions are powerful tools for forming carbon-carbon bonds, enabling the attachment of various aryl or heteroaryl groups to the pyridine (B92270) core.

While specific literature detailing the derivatization of this compound is limited, the synthesis of analogous compounds provides a clear blueprint for potential transformations. For instance, research on related bromo-fluorophenyl precursors has demonstrated the successful synthesis of complex heterocyclic derivatives like 1,2,4-triazoles. csfarmacie.cznih.govcsfarmacie.cz This type of synthesis often involves converting the bromo-aryl compound into a hydrazide, which then serves as a key intermediate for cyclization to form the triazole ring. csfarmacie.cz Similarly, the pyridin-2(1H)-one moiety, which is tautomeric with the pyridin-ol structure, can be used to prepare fused heterocyclic systems such as furo[2,3-b]pyridine (B1315467) and pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives through selective O-alkylation followed by cyclization reactions. nih.gov These established methodologies highlight the synthetic possibilities for elaborating the this compound core into more complex, multi-ring structures with potential biological activity.

Substituted piperidines are a prevalent structural motif in many pharmaceutical agents due to their ability to confer favorable pharmacokinetic properties. The this compound scaffold can be theoretically incorporated into such structures to create novel pyridylcarboxypiperidines. A plausible synthetic strategy would involve a cross-coupling reaction between the bromine atom of the pyridine core and a suitably functionalized piperidine (B6355638) derivative. For example, a piperidine ring bearing a boronic acid or ester group could be coupled to this compound via a Suzuki reaction.

Alternatively, functionalization of endocyclic enamines derived from pipecolic acid provides a pathway to variously substituted piperidines. researchgate.net A pre-formed piperidine could be attached to the pyridine scaffold, followed by further modification of the piperidine ring itself to explore structure-activity relationships. This modular approach would allow for the generation of a focused library of compounds, varying both the substituents on the piperidine ring and the pyridine core to optimize for a desired biological effect.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule contribute to its biological activity. For derivatives of this compound, a systematic SAR investigation would involve synthesizing a series of analogs and evaluating their effects in relevant biological assays.

Key modifications would include:

Substitution at the 2-position: Replacing the bromine atom with a variety of other groups (e.g., aryl, alkyl, amino) via cross-coupling reactions to probe the steric and electronic requirements of the target binding site.

Modification of the 4-ol group: O-alkylation to form ethers or conversion to other functional groups to explore the importance of the hydrogen-bonding capability of the hydroxyl group.

Variation of the 5-fluoro substituent: Although synthetically more challenging, replacing the fluorine with other groups like hydrogen or chlorine could elucidate the role of this electronegative atom in target binding or metabolic stability.

Studies on related bromo-pyridine hybrids have demonstrated the utility of this approach. For example, in a series of 2-bromo-6-(imidazolyl)pyridine derivatives, SAR analysis revealed that the nature and position of substituents on an attached phenyl ring significantly influenced anticancer activity against HT-1080 and Caco-2 cell lines. researchgate.net Specifically, compounds with a 4-bromo or 2-chloro substituent on the phenyl ring showed more potent activity than the parent compound, while alkyl and unsubstituted phenyl rings were not well-tolerated. researchgate.net Such findings guide the rational design of more potent and selective compounds.

Computational Approaches in Drug Discovery

In silico methods are integral to modern drug discovery, enabling the rapid and cost-effective evaluation of large numbers of molecules. These computational tools can be used to predict how derivatives of this compound might interact with biological targets and to prioritize the most promising candidates for synthesis.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method can provide valuable insights into the binding mode and affinity of potential drug candidates. Derivatives of bromo-fluoro-substituted aromatic compounds have been the subject of numerous docking studies.

For example, a series of novel 1,2,4-triazole (B32235) derivatives synthesized from a 5-(2-bromo-4-fluorophenyl) precursor were docked against cyclooxygenase (COX-1 and COX-2) enzymes to rationalize their potential anti-inflammatory activity. csfarmacie.czcsfarmacie.cz The docking simulations revealed that specific alkyl derivatives could fit snugly into the active site of COX-1, with calculated binding energies indicating a strong potential for inhibition. csfarmacie.cz Similarly, a study on 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one showed good binding affinity with the bacterial target proteins dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS), suggesting a mechanism for its observed antimicrobial activity. nih.govsemanticscholar.org These examples demonstrate how docking can be applied to hypothetical derivatives of this compound to predict their interactions with various therapeutic targets.

| Compound Class | Protein Target | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 5-(2-bromo-4-fluorophenyl)-1,2,4-triazole derivative (2e) | COX-1 | -7.843 | csfarmacie.cz |

| 5-(2-bromo-4-fluorophenyl)-1,2,4-triazole derivative (2g) | COX-1 | -7.796 | csfarmacie.cz |

| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | DHFR | -7.07 | nih.gov |

| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | DHSS | -7.05 | nih.gov |

Beyond single-target docking, computational chemistry offers tools for large-scale virtual screening and lead optimization. A virtual library containing thousands of hypothetical derivatives of this compound could be generated and screened against a pharmacophore model of a target's binding site. mdpi.com Pharmacophore-based screening identifies molecules that possess the correct three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding. mdpi.com

Potential as Molecular Scaffolds for Active Pharmaceutical Ingredients (APIs)

The structure of this compound incorporates several key features that are highly advantageous for medicinal chemistry. The pyridine ring is a common motif in many pharmaceuticals, and the presence of both bromine and fluorine atoms provides distinct opportunities for chemical modification. nbinno.com The bromine atom is particularly suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nbinno.com This allows for the precise and controlled addition of various molecular fragments.

Simultaneously, the fluorine atom can significantly influence the molecule's physicochemical properties. nbinno.com Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability. nih.govresearchgate.net The combination of these reactive sites on a central pyridinol core makes this compound an attractive scaffold for generating libraries of compounds for drug discovery programs.

Inhibitors of Enzyme Activity

The development of enzyme inhibitors remains a cornerstone of modern medicinal chemistry, and scaffolds derived from halogenated pyridines are frequently explored for this purpose. mdpi.com The strategic placement of fluorine atoms can alter the electronic properties of a molecule, potentially leading to stronger interactions with enzyme active sites. nih.gov

While direct research on this compound as an enzyme inhibitor is not extensively documented, the utility of its core structure is evident in related compounds. For instance, the related intermediate 2-methoxy-3-bromo-5-fluoropyridine is identified as a crucial fragment for synthesizing second-generation TRK (Tropomyosin receptor kinase) inhibitors. google.com This highlights the value of the bromo-fluoro-pyridine core in developing potent and selective enzyme inhibitors for therapeutic areas such as oncology. The ability to use the bromine atom for coupling reactions allows for the introduction of specific side chains designed to target the binding pockets of enzymes like kinases, proteases, or oxidoreductases.

| Enzyme Target Class | Potential Role of Scaffold | Key Structural Features | Example of Related Application |

| Kinases | Forms core structure for ATP-competitive inhibitors. | Pyridine ring acts as a hinge-binding motif. Fluorine can enhance binding affinity. | Intermediate for TRK inhibitors. google.com |

| Proteases | Provides a rigid core for orienting functional groups into the active site. | Bromine allows for coupling of specificity-determining side chains. | Scaffolds for SARS-CoV-2 main protease inhibitors. ossila.com |

| Dioxygenases | Heme-displacing inhibitors. | Aromatic system can interact with the active site. | Indoleamine-2,3-dioxygenase-1 (IDO1) inhibitors in cancer immunotherapy. ossila.com |

Receptor Ligands

N-arylpiperazine-containing compounds are a significant class of ligands known to interact with various G-protein coupled receptors (GPCRs), particularly serotonin (B10506) receptors. mdpi.com The synthesis of such ligands often involves halogenated pyridine derivatives as key building blocks. The distinct reactivity of the bromine and fluorine atoms on the pyridine ring allows for selective chemical modifications, making these scaffolds highly versatile. ossila.com

Derivatives of the closely related isomer, 5-Bromo-2-fluoropyridine (B45044), have been successfully utilized as molecular scaffolds for developing potent ligands for several receptors. ossila.com These examples demonstrate the potential of the bromo-fluoro-pyridine framework to serve as a foundation for APIs targeting CNS disorders and other conditions modulated by receptor activity. The bromine atom typically serves as a handle for coupling reactions to introduce the rest of the pharmacophore, while the fluorine atom helps to fine-tune the electronic and metabolic properties of the final compound. ossila.com

| Target Receptor | Compound Class | Scaffold Used | Therapeutic Area |

| Neuropeptide Y receptor Y5 | Inhibitors | 5-Bromo-2-fluoropyridine | CNS Disorders ossila.com |

| 5-HT1A Serotonin Receptor | Antagonists/Partial Agonists | Coumarin derivatives with arylpiperazine moieties | CNS Disorders mdpi.com |

| Indoleamine-2,3-dioxygenase-1 (IDO1) | Inhibitors | Heme-displacing inhibitors | Cancer Immunotherapy ossila.com |

Antitubercular Agents

The global health challenge posed by tuberculosis (TB), especially multidrug-resistant strains, necessitates the development of new therapeutic agents. nih.gov Fluorine-containing compounds have emerged as a promising avenue in the search for novel anti-tubercular drugs. nih.gov The inclusion of fluorine can enhance a compound's potency and improve its pharmacokinetic profile.

While this compound has not been specifically reported in anti-tubercular research, its structural motifs are relevant. Research into new anti-TB agents has explored a wide variety of heterocyclic scaffolds, including quinazolinones and coumarins, where halogen substitutions play a key role in activity. dovepress.comnih.gov For example, a fluorinated analog of thiacetazone (B1682801) was found to be 20 times more potent than the parent compound against M. tuberculosis. nih.gov The this compound scaffold offers a unique combination of a pyridine core, a hydroxyl group (which can act as a hydrogen bond donor/acceptor), and two different halogen atoms, presenting a rich platform for the synthesis of new compounds to be screened for anti-tubercular activity.

Applications in Agrochemical Research

The development of innovative and effective crop protection agents is critical for global food security. nbinno.com Fluorinated compounds play a pivotal role in the modern agrochemical industry, with the introduction of fluorine atoms often leading to products with improved efficacy, greater metabolic stability, and more favorable environmental profiles. nbinno.comresearchgate.net

Halogenated pyridines, such as this compound, are considered crucial building blocks for the synthesis of advanced pesticides and herbicides. nbinno.com The pyridine core is a well-established toxophore in many commercial agrochemicals. The presence of fluorine can enhance the biological activity and stability of the final product. nbinno.com For example, a series of novel 2-phenylpyridine (B120327) derivatives containing a pyrrolidinone moiety were developed as potent protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicides, demonstrating excellent control of broadleaf weeds. ntu.edu.sg The versatility of the this compound scaffold, particularly the bromine atom's suitability for cross-coupling reactions, allows researchers to systematically modify the structure to optimize herbicidal or insecticidal activity and crop selectivity. nbinno.com

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis

The synthesis and derivatization of 2-Bromo-5-fluoropyridin-4-ol are well-suited for integration with modern flow chemistry and automated synthesis platforms. youtube.comfu-berlin.decapes.gov.br Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and facile scalability. mdpi.comresearchgate.net For a molecule like this compound, where precise control of reaction conditions can dictate selectivity, flow chemistry presents a powerful tool.

Future research will likely focus on developing robust flow protocols for the functionalization of this compound. This could involve the use of packed-bed reactors with immobilized catalysts for cross-coupling reactions at the bromine position or selective O- and N-functionalization of the pyridinol core. Automated synthesis platforms, guided by machine learning algorithms, could rapidly screen a wide array of reactants and conditions to build libraries of derivatives for high-throughput screening. researchgate.netresearchgate.net

Table 1: Potential Flow Chemistry Applications for this compound Derivatization

| Reaction Type | Reagents | Potential Product Class | Advantages of Flow Chemistry |

| Suzuki Coupling | Arylboronic acids | 2-Aryl-5-fluoropyridin-4-ols | Improved heat and mass transfer, reduced reaction times, catalyst recycling. |

| Buchwald-Hartwig Amination | Amines | 2-Amino-5-fluoropyridin-4-ols | Precise control over stoichiometry, suppression of side reactions. |

| O-Alkylation | Alkyl halides | 4-Alkoxy-2-bromo-5-fluoropyridines | Enhanced safety for handling reactive intermediates, high reproducibility. |

| Sonogashira Coupling | Terminal alkynes | 2-Alkynyl-5-fluoropyridin-4-ols | Safe handling of acetylene gas, efficient catalyst use. |

Exploration of Novel Catalytic Systems

The development of novel catalytic systems will be instrumental in unlocking the full synthetic potential of this compound. nih.govmdpi.com Research in this area is expected to focus on several key aspects:

Site-Selective Catalysis: Designing catalysts that can selectively target the C-Br bond, the hydroxyl group, or even direct C-H functionalization of the pyridine (B92270) ring will be a significant area of investigation. This will enable the synthesis of highly complex and diverse molecular architectures.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could open up new reaction pathways for the functionalization of this compound under mild conditions.

Biocatalysis: Employing enzymes as catalysts for the transformation of this compound and its derivatives could offer unparalleled selectivity and sustainability.

The exploration of novel biopolymer-based catalysts could also provide environmentally friendly and efficient methods for synthesizing derivatives of this compound. mdpi.com

Advanced Functional Materials Based on Pyridinol Scaffolds

The pyridin-4-ol scaffold is a key component in various functional materials, and the unique electronic properties imparted by the bromo and fluoro substituents in this compound make it an attractive candidate for the development of new materials. mdpi.com Future research could explore its incorporation into:

Organic Light-Emitting Diodes (OLEDs): Pyridine-containing compounds are known to be effective as host materials and electron transporters in OLEDs. The fluorine and bromine atoms can be used to tune the electronic properties and enhance device performance. acs.org

Sensors: The pyridinol moiety can act as a hydrogen bond donor and acceptor, making it suitable for the design of chemical sensors. The bromo and fluoro groups can be further functionalized to introduce specific recognition sites.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the hydroxyl group can serve as coordination sites for metal ions, enabling the construction of novel MOFs with potential applications in gas storage, separation, and catalysis.

Computational Design of Next-Generation Derivatives

Computational modeling and density functional theory (DFT) calculations will play a crucial role in guiding the design of next-generation derivatives of this compound. nih.govnih.govresearchgate.netjchemlett.com These computational tools can be used to:

Predict Reactivity: Calculate the electron density and electrostatic potential to predict the most reactive sites for various chemical transformations.

Elucidate Reaction Mechanisms: Model transition states and reaction pathways to understand and optimize reaction conditions.

Design Molecules with Desired Properties: Predict the electronic, optical, and biological properties of virtual derivatives to prioritize synthetic targets.

Table 2: Illustrative Computational Data for this compound

| Property | Calculated Value | Significance |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |

| HOMO Energy | -6.8 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| C-Br Bond Dissociation Energy | 72 kcal/mol | Indicates the reactivity of the bromine atom in cross-coupling reactions. |

Synergistic Approaches Combining Synthetic and Biological Studies

The presence of a fluorine atom in this compound is particularly significant from a medicinal chemistry perspective. Fluorine substitution is a common strategy to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. nih.govmdpi.comresearchgate.net Future research will likely involve a synergistic approach where synthetic chemists design and create libraries of derivatives based on the this compound scaffold, which are then evaluated by biologists for their potential therapeutic applications. nih.gov

Potential areas of biological investigation include:

Kinase Inhibitors: The pyridinol scaffold is present in numerous kinase inhibitors.

Antiviral and Anticancer Agents: The incorporation of fluorine can enhance the biological activity of nucleoside and non-nucleoside analogs. mdpi.com

Agrochemicals: Halogenated pyridines are widely used as active ingredients in pesticides and herbicides.

This integrated approach, combining rational design, efficient synthesis, and thorough biological evaluation, will be key to unlocking the therapeutic potential of this versatile chemical entity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-5-fluoropyridin-4-ol with high regioselectivity?

- Methodological Answer : The synthesis typically involves halogenation of a pyridine precursor. For bromination, N-bromosuccinimide (NBS) with a radical initiator like AIBN in a solvent such as CCl₄ under reflux is effective . Fluorination can be achieved via nucleophilic aromatic substitution (SNAr) using KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures. Microwave-assisted reactions (e.g., 60–100°C, 30–60 min) improve yield and reduce side reactions . Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended.

Q. How can the purity and structure of this compound be reliably characterized?

- Methodological Answer : Combine multiple analytical techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for adjacent fluorines and bromines).

- MS : High-resolution mass spectrometry (HRMS) for molecular ion verification.

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguous stereochemistry or regiochemistry .

- Elemental analysis : Validate halogen content (Br, F) via combustion analysis.

Q. What solvents and conditions are suitable for recrystallizing this compound?

- Methodological Answer : Recrystallize from ethanol/water mixtures (7:3 v/v) at 0–4°C. Slow evaporation of dichloromethane/hexane (1:5) also yields high-purity crystals. Monitor solubility via UV-Vis spectroscopy to optimize solvent ratios .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom at position 2 is more reactive in Suzuki-Miyaura couplings due to lower steric hindrance compared to position 5. The electron-withdrawing fluorine at position 5 enhances electrophilicity at position 4, enabling selective functionalization (e.g., hydroxylation via Pd-catalyzed C–O coupling). Use DFT calculations (B3LYP/6-31G*) to model charge distribution and predict reactivity .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NOE effects in NMR)?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., rotamers) or crystal packing effects. Perform variable-temperature NMR (VT-NMR) to detect conformational changes. Compare experimental data with computational predictions (Gaussian or ORCA) for 3D structure validation. For crystallographic ambiguities, refine data using SHELXL with TWIN/BASF commands .

Q. What strategies mitigate competing side reactions during derivatization of this compound?

- Methodological Answer :

- Protection of hydroxyl group : Use TBSCl or Ac₂O to block the -OH at position 4 before bromine substitution.

- Selective dehalogenation : Employ Pd/C with HCOONH₄ to reduce bromine to hydrogen without affecting fluorine.

- Microwave-assisted synthesis : Short reaction times (5–10 min) minimize decomposition .

Q. How to design a stability study for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- pH stability : Dissolve in buffers (pH 1–13) and analyze via HPLC-UV at 24, 48, and 72 hours.

- Thermal stability : Heat samples to 40–80°C and monitor decomposition by TGA/DSC.

- Light sensitivity : Expose to UV (254 nm) and track photodegradation using LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.